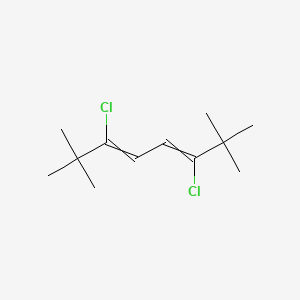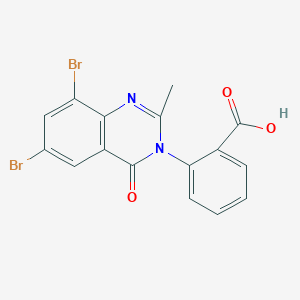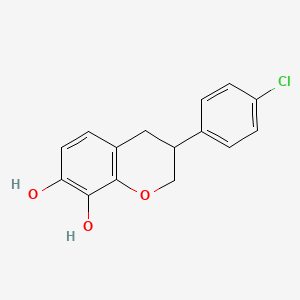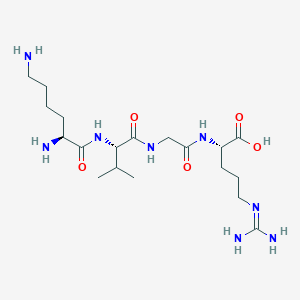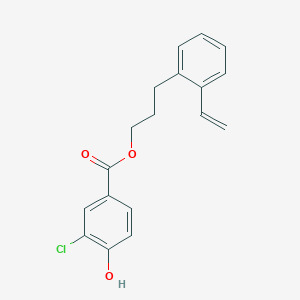
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C18H17ClO3 It is known for its unique structure, which combines an ethenylphenyl group with a chlorohydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-(2-Ethenylphenyl)propyl Alcohol: This can be achieved through the reaction of 2-ethenylphenylmagnesium bromide with propylene oxide, followed by hydrolysis.
Esterification: The 3-(2-ethenylphenyl)propyl alcohol is then esterified with 3-chloro-4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The chlorohydroxybenzoate moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethenylphenyl)propyl 4-hydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(2-Ethenylphenyl)propyl 3-chlorobenzoate: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
143304-74-9 |
|---|---|
Molecular Formula |
C18H17ClO3 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-(2-ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C18H17ClO3/c1-2-13-6-3-4-7-14(13)8-5-11-22-18(21)15-9-10-17(20)16(19)12-15/h2-4,6-7,9-10,12,20H,1,5,8,11H2 |
InChI Key |
RMQGXIKNKUPIJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CCCOC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
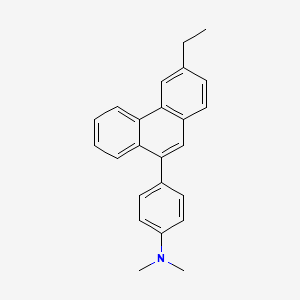
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
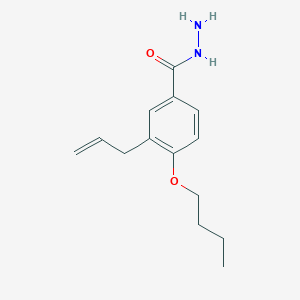

![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

